molecular formula C10H10ClN3S B13290461 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine

Cat. No.: B13290461
M. Wt: 239.73 g/mol
InChI Key: TVZVESVDIKQBTL-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine moiety. One common method involves the reaction of 2-chloropyridine with a thiazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The thiazole ring is known to interact with various biological targets, which can lead to the disruption of cellular processes and ultimately result in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
  • 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine has unique properties due to the presence of both the thiazole and pyridine rings. This dual functionality allows for a broader range of biological activities and applications. Additionally, the specific substitution pattern on the pyridine ring can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine

InChI

InChI=1S/C10H10ClN3S/c1-7(10-13-4-5-15-10)14-8-2-3-12-9(11)6-8/h2-7H,1H3,(H,12,14)

InChI Key

TVZVESVDIKQBTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CC(=NC=C2)Cl

Origin of Product

United States

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